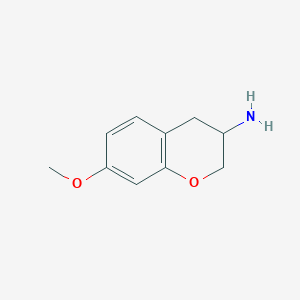

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Descripción general

Descripción

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known as (R)-MNTX, is a chemical compound that has been used in scientific research for its potential pharmacological properties. This compound belongs to the class of tetrahydroisoquinoline alkaloids and has been found to have a variety of effects on the body's biochemical and physiological processes.

Mecanismo De Acción

The mechanism of action of (R)-MNTX involves its binding to opioid receptors in the brain and other parts of the body. This binding prevents the activation of these receptors by opioids such as morphine, fentanyl, and heroin. By blocking the effects of these opioids, (R)-MNTX can help to reduce the risk of overdose and addiction.

Efectos Bioquímicos Y Fisiológicos

In addition to its opioid receptor antagonist properties, (R)-MNTX has been found to have a number of other effects on the body's biochemical and physiological processes. These include the modulation of neurotransmitter systems such as dopamine and serotonin, as well as the regulation of pain and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of (R)-MNTX in laboratory experiments has several advantages. It is a well-characterized compound that can be synthesized in high yields and with high purity. It also has a range of potential applications in the study of opioid addiction and overdose, as well as in the development of new therapeutic agents.

However, there are also some limitations to the use of (R)-MNTX in laboratory experiments. Its effects can be complex and may vary depending on the specific conditions of the experiment. It also requires careful handling and storage due to its potential toxicity.

Direcciones Futuras

There are several areas of future research that could be explored with (R)-MNTX. These include:

1. Further investigation into its potential use as a therapeutic agent for opioid addiction and overdose.

2. Development of new compounds based on the structure of (R)-MNTX that have improved pharmacological properties.

3. Study of its effects on other neurotransmitter systems and physiological processes.

4. Investigation into its potential use in the treatment of other conditions such as chronic pain and inflammation.

5. Exploration of its potential as a research tool for the study of opioid receptors and their interactions with other compounds.

In conclusion, (R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with a range of potential applications in scientific research. Its opioid receptor antagonist properties and other effects on the body's biochemical and physiological processes make it a valuable tool for investigating a variety of conditions and developing new therapeutic agents.

Métodos De Síntesis

The synthesis of (R)-MNTX involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with methylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. This method has been used successfully in laboratories to produce (R)-MNTX in high yields and with high purity.

Aplicaciones Científicas De Investigación

(R)-MNTX has been the subject of a number of scientific studies due to its potential use as a therapeutic agent. One area of research has focused on its ability to act as an opioid receptor antagonist, meaning that it can block the effects of opioids in the body. This has led to investigations into its potential use in the treatment of opioid addiction and overdose.

Propiedades

IUPAC Name |

(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEUPNKUYMHYPW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427831 | |

| Record name | (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

CAS RN |

114419-88-4 | |

| Record name | (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.